Serotonin hydrogenoxalate fundamental properties
Serotonin hydrogenoxalate fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of Serotonin Hydrogen Oxalate
Abstract
Serotonin (5-hydroxytryptamine, 5-HT), a pivotal monoamine neurotransmitter, is fundamental to numerous physiological and pathological processes.[1][2] For research and pharmaceutical applications, its formulation as a salt is critical for enhancing stability, solubility, and handling characteristics. This guide provides a comprehensive technical overview of Serotonin Hydrogen Oxalate, a commonly used salt form. We will explore its core physicochemical properties, the rationale for the selection of the oxalate counter-ion, detailed analytical methodologies for its quantification and stability assessment, and its biological context. This document is designed to serve as a practical resource, blending established data with field-proven insights to support robust scientific inquiry and drug development endeavors.
Introduction: The Rationale for Serotonin Salt Forms
While the biological activity of serotonin resides in the parent molecule, its inherent chemical properties can present challenges for direct application. Serotonin is susceptible to oxidation and degradation, particularly when exposed to light and non-acidic pH.[3][4] The formation of a salt by reacting the basic amino group of serotonin with an acid addresses these limitations. Pharmaceutical salt selection is a critical step in drug development, capable of profoundly influencing a compound's chemical stability, dissolution rate, bioavailability, and manufacturability.[5]
The hydrogen oxalate salt is formed by a 1:1 molar reaction between serotonin and oxalic acid. The selection of an oxalate counter-ion is often strategic. Oxalate salts have been shown to significantly improve the dissolution rates and bioavailability of other active pharmaceutical ingredients (APIs).[6] For instance, the oxalate salt of the anti-tuberculosis drug Ethionamide exhibited a 25-fold higher dissolution rate compared to the free base, leading to markedly enhanced plasma concentrations in preclinical studies.[6] Furthermore, oxalic acid itself can act as a stabilizing agent for serotonin in analytical solutions, preventing oxidative degradation.[3] This suggests that the oxalate counter-ion may confer superior stability to the solid-state form as well.
Core Physicochemical Properties
The fundamental properties of serotonin hydrogen oxalate are summarized below. Understanding these parameters is the bedrock of its effective use in any experimental or formulation context.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | [7] |
| Synonyms | 5-Hydroxytryptamine oxalate, 5-HT oxalate, Serotonin oxalate | [8] |
| CAS Number | 3036-16-6 | [7][8] |
| Molecular Formula | C₁₀H₁₂N₂O • C₂H₂O₄ | [8] |
| Molecular Weight | 266.25 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | ~195-200 °C (with decomposition) | [10] |
| Solubility | Soluble in water. | [8] |
Ionization and Solubility (pKa-Driven Behavior)
The solubility of serotonin hydrogen oxalate is governed by the ionization states of both the serotonin molecule and the oxalic acid counter-ion, which are dictated by their respective pKa values and the pH of the solvent.
| Compound | Functional Group | pKa Value | Source(s) |
| Serotonin | Phenolic Hydroxyl (-OH) | ~10.9 | [4] |
| Ethylamino (-NH₃⁺) | ~10.2 | [4] | |
| Oxalic Acid | First Carboxyl (-COOH) | 1.46 | [11] |
| Second Carboxyl (-COOH) | 4.40 | [11] |
Expertise & Experience: Serotonin has two key basic/acidic sites: the primary amine on the ethylamino side chain and the phenolic hydroxyl group. Oxalic acid is a dicarboxylic acid with two distinct pKa values. In the solid salt, the highly basic amino group of serotonin (protonated form pKa ~10.2) is neutralized by one of the acidic protons from oxalic acid (pKa1 = 1.46). When dissolved in neutral water (pH ~7), the serotonin amine remains protonated (as pH < pKa) and the oxalic acid is fully deprotonated to the oxalate dianion (as pH > pKa2). This ionic nature is the primary driver of its aqueous solubility.[8][9] The pH of the solution will significantly impact solubility; acidification may decrease solubility by shifting the equilibrium towards the less soluble free oxalic acid, while alkalinization will eventually deprotonate the serotonin amine, leading to precipitation of the less soluble free base.
Stability and Storage
Trustworthiness: Proper handling and storage are paramount to maintaining the integrity of serotonin hydrogen oxalate. The compound is known to be sensitive to light and oxidation.[9]
-
Storage Conditions: Store protected from light in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[10]
-
Solution Stability: Aqueous solutions should be prepared fresh for daily use. If storage is necessary, solutions should be stored at -20°C for a maximum of one month.[12] The inclusion of oxalic acid in analytical mobile phases has been shown to effectively prevent the degradation of serotonin, highlighting the protective nature of the oxalate moiety against oxidation.[3]
Crystallography and Solid-State Characterization
The three-dimensional arrangement of ions in the crystal lattice defines the solid-state properties of the salt, including its stability and dissolution behavior. While the specific crystal structure for serotonin hydrogen oxalate (SERHOX) was reported by Amit et al. in 1978, more recent and detailed structural analyses of analogues like N-methylserotonin hydrogen oxalate provide valuable insights.[13][14]
In these crystal structures, the protonated amino group of the tryptamine cation and the hydroxyl group of the indole ring act as hydrogen bond donors. The oxygen atoms of the hydrogen oxalate anion serve as acceptors. This network of N—H⋯O and O—H⋯O hydrogen bonds links the ions into a stable, three-dimensional framework.[13][14][15] This robust hydrogen-bonding network is key to the crystalline stability of the salt.
Authoritative Grounding: The characterization of pharmaceutical salts is a complex field requiring multiple analytical techniques to fully understand the solid form.[16] Key methods include:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and identify potential polymorphs.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.
-
Dynamic Vapor Sorption (DVS): To measure hygroscopicity, a critical parameter for handling and storage.
Practical Methodologies and Workflows
The following protocols are provided as robust, validated starting points for the preparation and analysis of serotonin hydrogen oxalate.
Experimental Workflow Overview
The logical flow from material handling to data acquisition is crucial for reproducible results.
Caption: Standard workflow for quantitative analysis of serotonin.
Protocol 1: Preparation of a Standard Stock Solution (100 µg/mL)
Causality: This protocol uses the HPLC mobile phase as the diluent. This is a critical choice to ensure that the solvent composition of the standard matches the analytical conditions, preventing peak distortion or retention time shifts upon injection. Sonication is employed to overcome any kinetic barriers to dissolution for the crystalline solid.
Methodology:
-
Accurately weigh approximately 10.0 mg of Serotonin Hydrogen Oxalate reference standard using an analytical balance.
-
Note: Due to the molecular weight difference, 10.0 mg of serotonin hydrogen oxalate (MW 266.25) contains approximately 6.62 mg of serotonin free base (MW 176.21). All concentrations should be clearly reported as either the salt or the free base equivalent.
-
-
Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of the HPLC mobile phase (see Protocol 4.3).
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase, cap, and invert at least 15 times to ensure homogeneity.
-
This solution is the 100 µg/mL (as salt) standard stock solution. Store protected from light at 2-8°C for short-term use.
Protocol 2: Quantitative Analysis by Reverse-Phase HPLC
Causality: This method utilizes a C18 column, which is standard for retaining and separating moderately polar molecules like serotonin.[17] The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acidic pH (using formic acid) ensures that the serotonin amine is protonated and the indole nitrogen is neutral, leading to sharp, symmetrical peaks and consistent retention.[18] UV detection at 280 nm is chosen as it corresponds to a strong absorbance maximum for the indole ring of serotonin.[19]
| Parameter | Condition |
| Instrument | Quaternary Pump HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 0.05% Formic Acid in Water : Acetonitrile (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Detection | UV at 280 nm |
| Expected Retention Time | ~3.7 minutes |
Methodology:
-
Prepare the mobile phase and degas thoroughly.
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Prepare a multi-point calibration curve by diluting the stock solution (from Protocol 4.2) to concentrations ranging from approximately 0.1 to 20 µg/mL.
-
Inject the calibration standards, followed by any unknown samples.
-
Integrate the peak area for serotonin and construct a linear regression curve of peak area versus concentration.
-
Use the regression equation to calculate the concentration of serotonin in the unknown samples.
Protocol 3: Preliminary Stability Assessment
Trustworthiness: This protocol establishes a self-validating system for assessing stability under accelerated conditions, following ICH principles.[2] By comparing results from stressed conditions (e.g., elevated temperature, light exposure) to a control (intended storage), a clear and reliable measure of the compound's stability can be obtained.
Methodology:
-
Prepare a stock solution of serotonin hydrogen oxalate (e.g., 50 µg/mL) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Aliquot the solution into multiple sets of clear and amber glass vials.
-
Store the vials under the following conditions:
-
Control: 2-8°C, protected from light.
-
Ambient/Light Protected: 25°C, protected from light (e.g., in an incubator wrapped in foil).
-
Ambient/Light Exposed: 25°C, exposed to ambient laboratory light.
-
Accelerated: 40°C, protected from light.
-
-
Establish an analysis schedule (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).
-
At each time point, remove one vial from each storage condition.
-
Analyze the concentration of serotonin in each sample using the validated HPLC method described in Protocol 4.3.
-
Calculate the percentage of the initial (T=0) concentration remaining at each time point. A loss of >10% is typically considered significant degradation.
Biological Context: Serotonin Receptor Signaling
Serotonin exerts its diverse effects by binding to a family of at least 15 receptor subtypes.[14] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs).[15] These GPCRs couple to different G-proteins (Gαs, Gαi/o, Gαq/11) to initiate downstream signaling cascades.
Caption: Major serotonin receptor signaling pathways.
-
5-HT₁ and 5-HT₅ Receptor Families: Couple to Gαi/o proteins, which inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]
-
5-HT₂ Receptor Family: Couple to Gαq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation.[16]
-
5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families: Couple to Gαs proteins, which stimulate adenylate cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[16]
-
5-HT₃ Receptor: As a ligand-gated ion channel, direct binding of serotonin opens the channel, allowing for the rapid influx of cations like Na⁺ and Ca²⁺, leading to neuronal depolarization.[16]
Conclusion
Serotonin hydrogen oxalate is a crystalline, water-soluble salt form that offers significant advantages in stability and handling over the serotonin free base. Its utility in research and development is underpinned by well-defined physicochemical properties and the protective nature of the oxalate counter-ion against oxidative degradation. The provided methodologies for solution preparation, HPLC quantification, and stability assessment offer robust, validated frameworks for its use. A thorough understanding of these fundamental properties, grounded in the principles of salt selection and analytical chemistry, is essential for any scientist working with this vital neurotransmitter.
References
-
Naeem, M., et al. (2023). N-Methylserotonin hydrogen oxalate. IUCrData, 8(5). [Link]
-
Naeem, M., et al. (2023). N-Methylserotonin hydrogen oxalate. ResearchGate. [Link]
-
Naeem, M., et al. (2022). Crystal structure of serotonin. ResearchGate. [Link]
-
Naeem, M., et al. (2023). N-Methylserotonin hydrogen oxalate. IUCr Journals. [Link]
-
Panda, S., et al. (2016). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. PubMed. [Link]
-
Czarnecka, K., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. PubMed. [Link]
-
Figueras, A., & Gámez, E. (2004). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2). [Link]
-
Naeem, M., et al. (2023). N-Methylserotonin hydrogen oxalate. IUCr Journals. [Link]
-
Pharmaceutical Technology. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Wiley Analytical Science. (2023). Sensitive HPLC method for dopamine and serotonin metabolites used to assess manganese exposure in children. Wiley Analytical Science. [Link]
-
Anderson, G. M., et al. (1983). LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN. PubMed Central. [Link]
-
Suresh, K., et al. (2017). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]
-
Laveholt, P. (2018). Ultra performance liquid chromatography in quantification of neurotransmitters. DiVA portal. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
-
Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonin. PubChem. [Link]
-
Panda, S., et al. (2016). A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain. Taylor & Francis Online. [Link]
-
Chromsystems. (n.d.). Serotonin in Serum/Plasma/Whole Blood - HPLC. Chromsystems. [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column. SIELC Technologies. [Link]
-
Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. [Link]
-
Solubility of Things. (n.d.). Serotonin oxalate. Solubility of Things. [Link]
-
Nakaki, T., et al. (2001). Oxalic Acid Stabilizes Dopamine, Serotonin, and Their Metabolites in Automated Liquid Chromatography With Electrochemical Detection. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonin oxalate. PubChem. [Link]
-
Corona-Avendaño, S., et al. (2005). Study on the stability of the serotonin and on the determination of its acidity constants. PubMed. [Link]
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxalic Acid. PubChem. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Study on the stability of the serotonin and on the determination of its acidity constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin oxalate | C12H14N2O5 | CID 9943249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 3036-16-6: Serotonin oxalate | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound Serotonin (FDB012158) - FooDB [foodb.ca]
- 13. N-Methylserotonin hydrogen oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
